molecular formula C17H23N3O4S B2760626 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797871-56-7

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2760626
CAS No.: 1797871-56-7
M. Wt: 365.45
InChI Key: BEJNFMMKQVZCDL-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactionsThe pyrazole ring is then synthesized and attached to the sulfonamide group through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
  • N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide

Uniqueness

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-20-12-14(11-18-20)25(21,22)19-13-17(7-9-24-10-8-17)15-5-3-4-6-16(15)23-2/h3-6,11-12,19H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJNFMMKQVZCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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